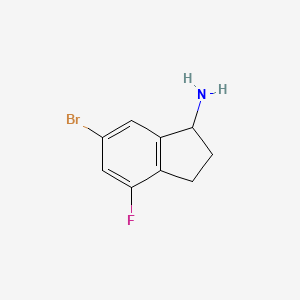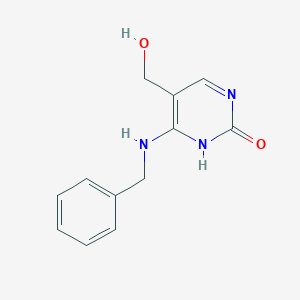
4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on ist ein Pyrimidinderivat, das aufgrund seiner einzigartigen chemischen Struktur und seiner potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung enthält eine Benzylaminogruppe an der 4-Position, eine Hydroxymethylgruppe an der 5-Position und einen Pyrimidin-2(1H)-on-Kern, wodurch sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie Benzylamin und Pyrimidinderivaten.
Reaktionsbedingungen: Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Säuren oder Basen, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Verfahren wie kontinuierliche Fließreaktoren und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Substitution: Die Benzylaminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Aldehyde oder Carbonsäuren.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Pyrimidinderivate.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Ligand für biologische Rezeptoren.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich Antikrebs- und antiviraler Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an kritischen biologischen Prozessen beteiligt sind.
Signalwege: Sie kann Signalwege modulieren, was zu Veränderungen der Zellfunktionen und -reaktionen führt.
Wissenschaftliche Forschungsanwendungen
4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Aminomethyl)-5-(Hydroxymethyl)pyrimidin-2(1H)-on
- 4-(Methylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on
- 4-(Ethylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on
Einzigartigkeit
4-(Benzylamino)-5-(Hydroxymethyl)pyrimidin-2(1H)-on ist aufgrund des Vorhandenseins der Benzylaminogruppe einzigartig, die im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
6-(benzylamino)-5-(hydroxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H13N3O2/c16-8-10-7-14-12(17)15-11(10)13-6-9-4-2-1-3-5-9/h1-5,7,16H,6,8H2,(H2,13,14,15,17) |
InChI-Schlüssel |
FBVBRZXGCAJDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC(=O)N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



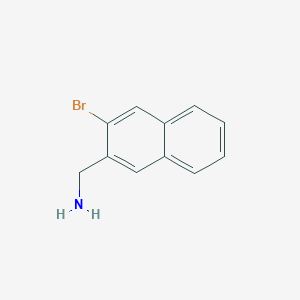

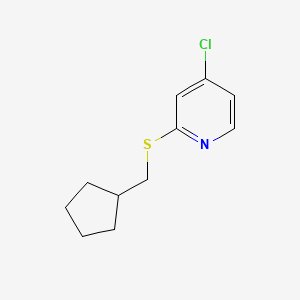
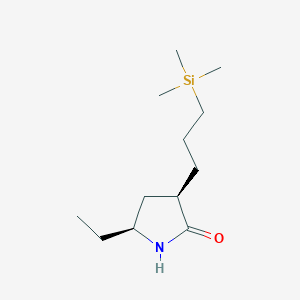
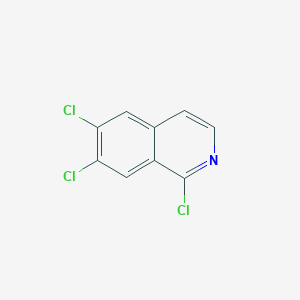

![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)
